3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C13H8Br3NO2 . It is also known by several other names such as 3,4’,5-tribromosalicylanilide, 3,5-dibromosalicylic acid p-bromoanilide, tuasal 100, trisanyl, tempasept II, temasept IV, temasept II, agramed, trisanil, tribromsalan .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H8Br3NO2 . It has a molecular weight of 449.926 g/mol . The structure includes a benzamide core substituted with bromine atoms and a hydroxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 449.92 g/mol and a molecular formula of C13H8Br3NO2 . Other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibit promising properties for photodynamic therapy, a treatment method for cancer. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research highlights the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Riaz, 2020).
Anticancer Research
Studies on antitumor sulfonamides, including compounds similar to 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide, have identified potent cell cycle inhibitors that have advanced to clinical trials. These compounds, through various mechanisms, exhibit preliminary clinical activities, offering new avenues for anticancer drug development (Owa et al., 2002).
Chemical Synthesis and Modification
Research on the synthesis of benzonitriles from (hetero)aryl bromides using electrophilic cyanation demonstrates the utility of sulfonamide derivatives in facilitating chemical transformations, underscoring their significance in the development of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSRNZDPUXBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.